5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride
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Overview
Description
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride, also known as FCPI, is a chemical compound that has been extensively studied for its various applications in scientific research. FCPI is a cyclopropane-containing indoline derivative that has been shown to exhibit potent anti-tumor activity in vitro and in vivo.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for '5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride' involves the reaction of 5-fluoroindoline with cyclopropanecarboxaldehyde in the presence of a Lewis acid catalyst to form the spirocyclic intermediate. This intermediate is then treated with hydrochloric acid to obtain the final product as a hydrochloride salt.
Starting Materials
5-fluoroindoline, cyclopropanecarboxaldehyde, Lewis acid catalyst, hydrochloric acid
Reaction
Step 1: 5-fluoroindoline is reacted with cyclopropanecarboxaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the spirocyclic intermediate., Step 2: The spirocyclic intermediate is treated with hydrochloric acid to obtain the final product as a hydrochloride salt., Overall reaction: 5-fluoroindoline + cyclopropanecarboxaldehyde + Lewis acid catalyst → spirocyclic intermediate → 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride
Mechanism Of Action
The mechanism of action of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride binds to the colchicine site on tubulin, which prevents the formation of microtubules and disrupts the mitotic spindle. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.
Biochemical And Physiological Effects
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been found to exhibit potent anti-tumor activity in various cancer cell lines. It has also been shown to inhibit the growth of cancer cells in vivo. In addition, 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has also been found to exhibit neuroprotective effects by inhibiting the production of reactive oxygen species.
Advantages And Limitations For Lab Experiments
The advantages of using 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride in lab experiments include its potent anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. However, the limitations of using 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride in lab experiments include its low solubility in water and its cytotoxicity at high concentrations.
Future Directions
There are several future directions for the study of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride. One direction is to investigate the use of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride in combination with other anti-cancer agents to enhance its anti-tumor activity. Another direction is to investigate the use of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride in the treatment of other diseases, such as neurodegenerative diseases. Finally, further studies are needed to investigate the mechanism of action of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride and its potential as a therapeutic agent.
Scientific Research Applications
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been extensively studied for its various applications in scientific research. It has been shown to exhibit potent anti-tumor activity in vitro and in vivo. 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
5-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN.ClH/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9;/h1-2,5,12H,3-4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJSWIACPPMKCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=C(C=C3)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride |
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